![molecular formula C10H8ClN3O B2749690 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol CAS No. 1239786-71-0](/img/structure/B2749690.png)
5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol” is a compound that has been mentioned in the context of fungicidal activity . It is a pyrimidinamine derivative, which are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the context of pyrimidinamine derivatives . These compounds were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
Pyrimidinamine derivatives, such as “5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol”, act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .Physical And Chemical Properties Analysis
The molecular formula of “5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol” is C10H8ClN3O . The molecular weight is 221.64 .Scientific Research Applications
- 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol exhibits potential as an anticancer agent. Researchers investigate its effects on tumor cell growth, apoptosis, and cell cycle regulation. Mechanistic studies explore interactions with key cellular pathways, such as DNA repair and cell signaling .
- The compound’s antifungal properties make it relevant for agricultural and pharmaceutical research. Scientists study its efficacy against fungal pathogens, aiming to develop novel fungicides or antifungal drugs .
- Neuroprotective effects are of interest in the context of neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases. Researchers explore whether 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol can mitigate oxidative stress, inflammation, or protein misfolding .
- The compound’s structure suggests potential kinase inhibition. Investigations focus on specific kinases (e.g., protein kinases) and their roles in cellular processes. High-throughput screening identifies potential targets .
- Researchers synthesize analogs and derivatives of 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol to optimize its properties. Structure-activity relationship (SAR) studies guide modifications for improved bioactivity, solubility, and selectivity .
- The compound’s structural features may lend themselves to insecticidal properties. Scientists explore its effects on pests, including insects and agricultural crop pathogens. Formulations for pest control applications are investigated .
Anticancer Research
Fungicidal Activity
Neurodegenerative Diseases
Kinase Inhibition
Chemical Biology and Medicinal Chemistry
Insecticides and Pest Control
Mechanism of Action
Future Directions
The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus . Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . Therefore, “5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol” and similar compounds may continue to be an area of interest for future research and development.
properties
IUPAC Name |
5-chloro-4-methyl-2-pyridin-4-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-6-8(11)10(15)14-9(13-6)7-2-4-12-5-3-7/h2-5H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKYLSJWYJQBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.